molecular formula C17H19N3O2 B5618209 1-(3-nitrobenzyl)-4-phenylpiperazine

1-(3-nitrobenzyl)-4-phenylpiperazine

Cat. No.: B5618209
M. Wt: 297.35 g/mol
InChI Key: HUCRAJMTPDPXSU-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-4-phenylpiperazine is a synthetic piperazine derivative characterized by a piperazine core substituted with a phenyl group at the 4-position and a 3-nitrobenzyl group at the 1-position. The nitro group's position (meta vs. para) and the nature of the substituent (e.g., sulfonyl vs. benzyl) critically influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCRAJMTPDPXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Benzyl compounds are known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure of the compound and its functional groups.

Biochemical Pathways

Benzyl compounds can participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions. These reactions can potentially affect a wide range of biochemical pathways.

Action Environment

The action, efficacy, and stability of 1-(3-nitrobenzyl)-4-phenylpiperazine could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its reactivity. Additionally, the presence of other molecules could potentially affect the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-nitrobenzyl)-4-phenylpiperazine, their pharmacological profiles, synthesis methods, and research findings:

Compound Name & Identifier Substituent Structure Pharmacological Activity Synthesis Method Key Findings
This compound 3-Nitrobenzyl at N1, phenyl at N4 Hypothetical (based on analogs) Alkylation (e.g., benzyl bromide with piperazine) Potential neuroprotective or anticancer activity inferred from structural analogs .
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-Nitrophenylsulfonyl at N1 Neuroprotection post-radiation Sulfonylation of 4-phenylpiperazine Preserves neural stem cells, inhibits microglial activation, mitigates cognitive decline in irradiated mice. No interference with radiotherapy efficacy .
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3-Nitrophenyl at N1 Anticancer intermediate Microwave-assisted synthesis Intermediate for anti-proliferative quinolones; yield optimized via solvent selection .
1-(4-Nitrobenzyl)-4-phenylpiperazine (8a) 4-Nitrobenzyl at N1 Dopamine D2/D3 receptor ligand Reductive amination High binding affinity for D2/D3 receptors; candidate for neurodegenerative diseases .
1-(3-Phenoxypropyl)-4-phenylpiperazine (SC213) 3-Phenoxypropyl at N1 Dopamine D2 receptor antagonist Alkylation Structural similarity to haloperidol; antagonistic mode of action .
1-(5-Nitropyridin-2-yl)-4-phenylpiperazine 5-Nitropyridinyl at N1 Anticancer (prostate cancer) Nucleophilic substitution Demonstrated antitumor activity in prostate cancer cell lines .

Structural and Functional Insights

Substituent Position and Activity :

  • The nitro group's position (e.g., 3-nitro vs. 4-nitro) alters electronic properties and steric interactions, impacting receptor binding. For instance, NSPP (4-nitrophenylsulfonyl) activates the hedgehog pathway to preserve neural stem cells, while 1-(4-nitrobenzyl)-4-phenylpiperazine targets dopamine receptors .
  • Benzyl vs. Sulfonyl Groups : NSPP’s sulfonyl group enhances solubility and bioavailability compared to benzyl derivatives, contributing to its efficacy in mitigating radiation-induced neuroinflammation .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., for 1-(3-nitrophenyl)-4-phenylpiperazine) improves reaction efficiency and yield (up to 86% in some cases) .
  • Alkylation and reductive amination are common strategies for introducing benzyl and aryl groups to the piperazine core .

Biological Targets :

  • Neuroprotection : NSPP reduces IL-6 secretion from microglia and preserves cognitive function in irradiated mice, highlighting its anti-inflammatory mechanism .
  • Anticancer Activity : Derivatives like 1-(5-nitropyridin-2-yl)-4-phenylpiperazine inhibit tumor growth in prostate cancer models, likely via interference with mitotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-nitrobenzyl)-4-phenylpiperazine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves alkylation and coupling reactions. For example, alkylation of 3-nitrobenzyl chloride with a phenylpiperazine precursor under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization (ethanol/water) ensures purity. Characterization by 1^1H/13^13C NMR, IR, and LC-MS confirms structural integrity. Discrepancies in spectral data should be resolved by triplicate runs and computational validation (e.g., density functional theory for NMR predictions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H/13^13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
  • LC-MS : Verify molecular ion ([M+H]⁺) and assess purity (>95% by HPLC). Cross-reference with synthetic intermediates to rule out side products .

Q. What purification strategies mitigate low yields in multi-step syntheses?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-nitrobenzyl chloride) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Monitor intermediates via TLC (silica gel GF254, UV detection). For persistent impurities, employ gradient elution in chromatography or switch to reverse-phase HPLC .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodological Answer : Address discrepancies by:

  • Dose-Response Curves : Test across a broad concentration range (nM to μM) to identify non-linear effects.
  • Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays in independent labs.
  • Off-Target Screening : Employ kinase panels or GPCR binding assays to rule out non-specific interactions .

Q. What computational strategies predict the structure-activity relationship (SAR) of nitrobenzyl-piperazine derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., dopamine D3 or antimicrobial enzymes). Prioritize poses with nitro group interactions in hydrophobic pockets.
  • QSAR Modeling : Train models on logP, molar refractivity, and nitro group position to predict IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How do reaction conditions influence regioselectivity in piperazine functionalization?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitro group introduction.
  • Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance yield (e.g., 80% vs. 50% without catalyst) .

Q. What strategies optimize receptor binding assays for nitrobenzyl-piperazine derivatives?

  • Methodological Answer :

  • Radioligand Displacement : Use 3^3H-labeled antagonists (e.g., spiperone for serotonin receptors) with KD values < 10 nM.
  • Membrane Preparation : Isolate HEK293 cells expressing the target receptor; validate via Western blot.
  • Data Normalization : Express results as % inhibition relative to controls (100% = no displacement) .

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